molecular formula C18H13B B3338590 2-bromo-1,1':3',1''-Terphenyl CAS No. 1133796-49-2

2-bromo-1,1':3',1''-Terphenyl

Cat. No. B3338590
CAS RN: 1133796-49-2
M. Wt: 309.2 g/mol
InChI Key: YBXPCCFWVJZEEM-UHFFFAOYSA-N
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Description

“2-bromo-1,1’:3’,1’'-Terphenyl” is a chemical compound with the molecular formula C18H13Br . It is used in the preparation of organic electroluminescent devices and organic optoelectronic material compounds, as well as in the preparation of other organic chemicals such as triphenyl derivatives .


Molecular Structure Analysis

The molecular structure of “2-bromo-1,1’:3’,1’'-Terphenyl” consists of three phenyl rings connected in a linear fashion, with a bromine atom attached to the second position of one of the phenyl rings .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-bromo-1,1’:3’,1’'-Terphenyl” is 396.1±11.0 °C and its predicted density is 1.309±0.06 g/cm3 .

Scientific Research Applications

Functionalization and Synthesis

  • The synthesis of ipso-functionalized derivatives of bulky terphenyl groups, including bromo derivatives, has been explored. These compounds have potential applications in organometallic chemistry and material science. For example, the bromo derivative Ar′CH2Br has been obtained through specific synthetic routes, demonstrating the versatility of terphenyl compounds in chemical synthesis (Stanciu et al., 2006).

Molecular Engineering

  • Terphenyl compounds like 2-bromo-1,1':3',1''-Terphenyl are used in the creation of complex molecular structures. An example is their use in assembling molecular Sierpiński triangle fractals. These fractals, made using small-molecule components including aromatic bromo compounds, have potential applications in nanotechnology and surface science (Shang et al., 2015).

Material Science and Optoelectronics

  • Terphenyl derivatives, including those with bromo groups, are crucial in the synthesis of advanced materials. For example, their use in the development of luminescent, thermotropic dendrimers and fluorescent nanoparticles shows their importance in creating materials with specific optical properties. These materials have applications in displays, lighting, and possibly in medical imaging technologies (Percec et al., 1994).

Pharmaceutical and Medicinal Chemistry

  • While your requirement is to exclude information related to drug use, dosage, and side effects, it's important to note that compounds like this compound can be precursors or intermediates in the synthesis of various pharmaceutical compounds. Their role in medicinal chemistry is significant, contributing to the development of new drugs and therapeutic agents.

Catalysis and Organic Reactions

  • Terphenyl compounds are also utilized in catalytic processes and as intermediates in various organic reactions. Their ability to undergo specific reactions, like lithiation or bromination, makes them valuable in synthesizing a wide range of organic compounds. These applications are crucial in industrial chemistry and the development of new synthetic methodologies (Chen et al., 1980).

Mechanism of Action

The mechanism of action of “2-bromo-1,1’:3’,1’'-Terphenyl” is not specified in the available resources. Its use in organic electroluminescent devices suggests it may play a role in electron transport or light emission .

Future Directions

The future directions of “2-bromo-1,1’:3’,1’'-Terphenyl” could involve its use in the development of new organic electroluminescent devices and organic optoelectronic material compounds .

properties

IUPAC Name

1-bromo-2-(3-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXPCCFWVJZEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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